

An In-depth Technical Guide to (Pyridin-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Pyridin-2-ylsulfanyl)-acetic acid

Cat. No.: B179913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 10002-29-6

This technical guide provides a comprehensive overview of **(Pyridin-2-ylsulfanyl)-acetic acid**, a heterocyclic compound of interest in chemical and pharmaceutical research. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential, yet currently underexplored, biological significance.

Core Chemical and Physical Properties

(Pyridin-2-ylsulfanyl)-acetic acid is a sulfur-containing pyridine derivative. While extensive experimental data is not widely available in peer-reviewed literature, key properties have been collated from chemical supplier databases.

Property	Value	Source
CAS Number	10002-29-6	Santa Cruz Biotechnology [1]
Molecular Formula	C ₇ H ₇ NO ₂ S	Santa Cruz Biotechnology [1]
Molecular Weight	169.20 g/mol	Matrix Scientific [2]
Melting Point	127-133°C	Matrix Scientific [2]
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

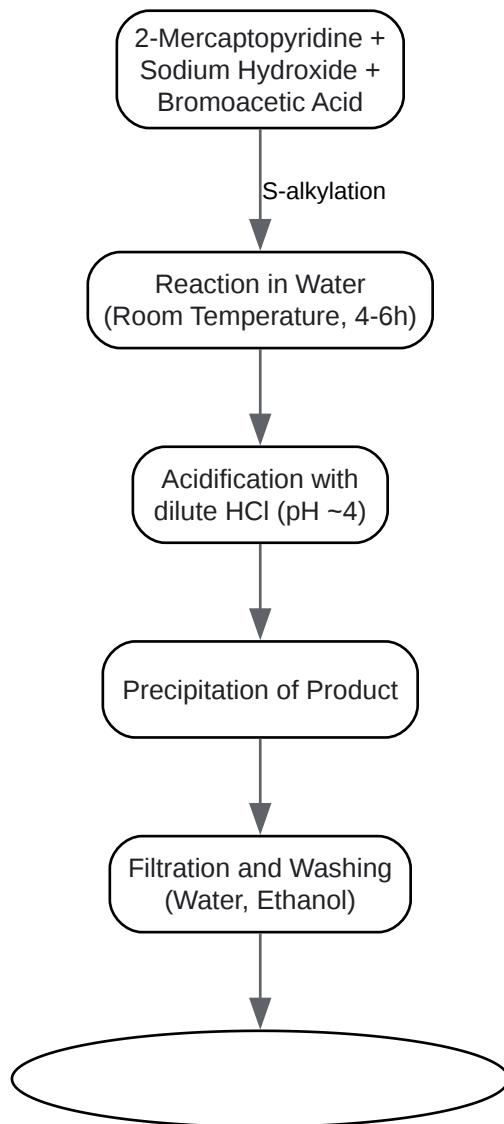
Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **(Pyridin-2-ylsulfanyl)-acetic acid** is not readily available. However, based on the synthesis of structurally similar compounds, a probable and effective synthetic route involves the S-alkylation of 2-mercaptopypyridine with a haloacetic acid. A representative experimental protocol is detailed below, adapted from the synthesis of a related compound.

Proposed Synthesis of **(Pyridin-2-ylsulfanyl)-acetic acid**

This proposed method involves the reaction of 2-mercaptopypyridine with an alkali metal salt of bromoacetic acid in an aqueous medium.

Materials:


- 2-Mercaptopyridine
- Bromoacetic acid
- Sodium hydroxide
- Hydrochloric acid (dilute)
- Water

- Ethanol

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopurine (1 equivalent) and sodium hydroxide (1 equivalent) in water.
- Addition of Alkylating Agent: To this solution, add a solution of bromoacetic acid (1 equivalent) in water dropwise at room temperature.
- Reaction: Stir the resulting mixture at room temperature for approximately 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Acidification: Upon completion of the reaction, carefully add dilute hydrochloric acid to the reaction mixture to adjust the pH to approximately 4. This will precipitate the product.
- Isolation and Purification: Filter the precipitate and wash it sequentially with water and ethanol to remove any unreacted starting materials and inorganic salts.
- Drying: Dry the purified solid product under vacuum to yield **(Pyridin-2-ylsulfanyl)-acetic acid**.

Logical Workflow for the Proposed Synthesis:

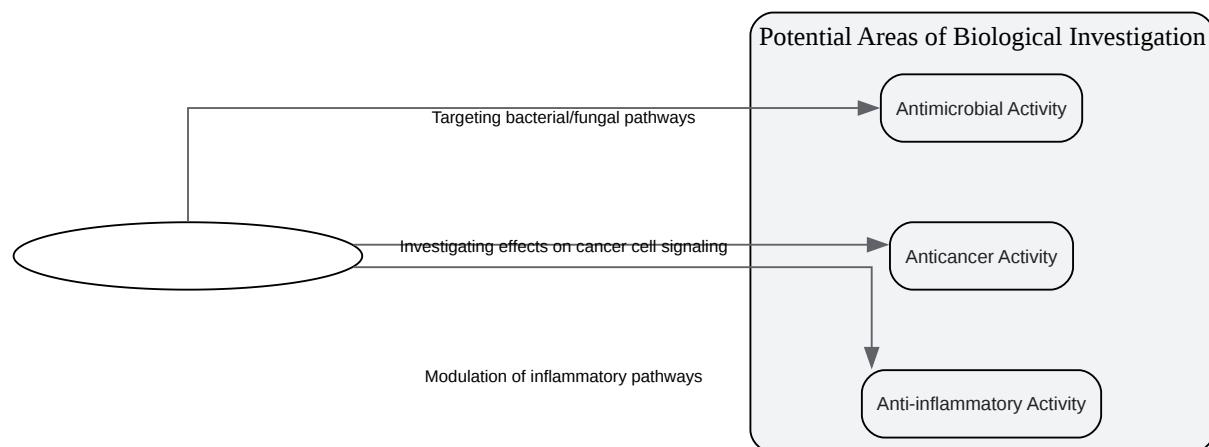
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(Pyridin-2-ylsulfanyl)-acetic acid**.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **(Pyridin-2-ylsulfanyl)-acetic acid** is not widely published. Researchers are advised to perform their own analyses upon synthesis to confirm the structure.

Biological Activity and Drug Development Potential


The biological activities of **(Pyridin-2-ylsulfanyl)-acetic acid** have not been extensively studied. However, the pyridine scaffold is a common feature in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities.

Derivatives of pyridine- and thiazole-containing acetic acids have been investigated for various medicinal applications. For instance, some thiazolyl-acetic acid derivatives have shown potential as antimicrobial agents. Furthermore, compounds incorporating the 1,3,4-thiadiazole ring, which is structurally related, have been synthesized and evaluated for antimycobacterial activity.[3]

The incorporation of the thio-acetic acid moiety onto the pyridine ring presents an interesting scaffold for further investigation in drug discovery programs. Its potential to interact with biological targets warrants further screening and pharmacological evaluation.

Potential Research Directions and Signaling Pathways to Investigate:

Given the structural motifs present in **(Pyridin-2-ylsulfanyl)-acetic acid**, several signaling pathways could be of interest for future investigation.

[Click to download full resolution via product page](#)

Caption: Potential areas for biological investigation of **(Pyridin-2-ylsulfanyl)-acetic acid**.

In conclusion, **(Pyridin-2-ylsulfanyl)-acetic acid** is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This technical guide provides the foundational information currently available and highlights the need for further research to fully elucidate its properties and potential applications in drug development and life sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aksci.com [aksci.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Pyridin-2-ylsulfanyl)-acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179913#pyridin-2-ylsulfanyl-acetic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com